N-(3-Chlorophenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
Description
Properties
Molecular Formula |
C23H24ClN5O3S |
|---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[[6-[5-methyl-2-(propanoylamino)phenyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C23H24ClN5O3S/c1-4-18(21(31)25-15-8-6-7-14(24)12-15)33-23-27-22(32)20(28-29-23)16-11-13(3)9-10-17(16)26-19(30)5-2/h6-12,18H,4-5H2,1-3H3,(H,25,31)(H,26,30)(H,27,29,32) |
InChI Key |
NWZQAKGZURTGJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NN=C(C(=O)N2)C3=C(C=CC(=C3)C)NC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Preparation of the 1,2,4-Triazin-5-one Core
The triazine ring is synthesized via cyclocondensation reactions. A representative method involves:
Starting Materials :
-
5-Methyl-2-propanamidophenylhydrazine (precursor for triazine formation).
-
Glyoxal or ethyl glyoxalate (carbonyl source).
Procedure :
-
Condensation : React phenylhydrazine derivative with glyoxal in ethanol at 60–80°C for 6–8 hours.
-
Cyclization : Treat the intermediate with ammonium acetate under reflux in acetic acid to form 6-aryl-4,5-dihydro-1,2,4-triazin-5-one .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Acetic acid |
| Temperature | 60–100°C |
| Catalyst | Ammonium acetate |
| Yield | 65–78% |
Introduction of the Sulfanyl Group
The sulfanyl (–S–) group is introduced at position 3 of the triazine via nucleophilic substitution or oxidative methods:
Method A: Thiol Displacement
-
React triazin-5-one with thiourea in the presence of HCl to form a thiol intermediate.
-
Treat with NaSH or Lawesson’s reagent to install the sulfanyl group .
Method B: Sulfenamide Oxidation
-
Use p-nitrobenzenesulfenyl chloride to form a sulfenamide intermediate.
-
Oxidize with meta-chloroperbenzoic acid (MCPBA) to yield the sulfanyl derivative .
Optimized Conditions :
| Parameter | Method A | Method B |
|---|---|---|
| Reagent | Thiourea/HCl | Sulfenyl chloride/MCPBA |
| Solvent | DMF | Dichloromethane |
| Temperature | 80°C | 0–25°C |
| Yield | 45–60% | 25–30% |
Functionalization of the Phenyl Moiety
The 5-methyl-2-propanamidophenyl group is introduced via Suzuki-Miyaura coupling or direct amidation:
Step 1: Suzuki Coupling
-
React 6-bromo-triazine with 5-methyl-2-propanamidophenylboronic acid using Pd(PPh₃)₄ as a catalyst .
Step 2: Direct Amidation
Comparison of Methods :
| Method | Suzuki Coupling | Direct Amidation |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Triethylamine |
| Solvent | THF | Dichloromethane |
| Yield | 70–85% | 50–65% |
Coupling of the Butanamide Side Chain
The butanamide side chain is attached via amide bond formation:
Procedure :
Critical Parameters :
-
Low temperature minimizes side reactions.
Yield : 75–82% after purification by silica gel chromatography.
Final Assembly and Purification
The fully assembled compound is purified via recrystallization or column chromatography:
Recrystallization : Use methanol/dichloromethane (1:4) to obtain white crystals .
Column Chromatography : Elute with ethyl acetate/hexane (3:7) for >95% purity .
Analytical Data :
Challenges and Optimization
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the sulfanyl (-S-) bridge demonstrates moderate nucleophilicity, enabling substitution reactions under controlled conditions. Key findings include:
-
Thiol-disulfide exchange : Reacts with electrophilic thiols (e.g., 2-mercaptoethanol) in ethanol at 60°C, replacing the sulfanyl group with new thioether bonds.
-
Alkylation : Forms alkylated derivatives when treated with alkyl halides (e.g., methyl iodide) in DMF at room temperature, yielding S-alkylated products .
Table 1: Representative Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | DMF, RT, 12 h | S-Methyl triazine derivative | 72% | |
| 2-Bromoethanol | Ethanol, 60°C, 8 h | Hydroxyethyl sulfanyl analog | 65% |
Oxidation Reactions
The sulfanyl group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) states depending on reaction intensity:
-
Mild oxidation : Hydrogen peroxide (30%) in acetic acid at 0°C selectively oxidizes the sulfur to sulfoxide.
-
Strong oxidation : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane converts the sulfanyl group to sulfone .
Mechanistic Note : Oxidation kinetics are influenced by steric hindrance from the 3-chlorophenyl group, requiring longer reaction times compared to simpler triazine sulfides .
Amide Bond Reactivity
The butanamide chain participates in two primary reactions:
-
Hydrolysis : Acidic (HCl/EtOH, reflux) or basic (NaOH/MeOH, 25°C) conditions cleave the amide bond, generating carboxylic acid and 3-chloroaniline derivatives.
-
Transamidation : Reacts with primary amines (e.g., benzylamine) in toluene under Dean-Stark conditions, forming new amide bonds.
Table 2: Hydrolysis Conditions and Outcomes
| Conditions | Reaction Time | Product | Purity | Source |
|---|---|---|---|---|
| 1M HCl in EtOH, reflux | 6 h | Butanoic acid derivative | 95% | |
| 0.5M NaOH in MeOH, RT | 2 h | Sodium carboxylate intermediate | 89% |
Triazine Ring Modifications
The 1,2,4-triazine core undergoes ring-specific reactions:
-
Electrophilic aromatic substitution : Nitration at the triazine C5 position occurs with HNO₃/H₂SO₄ at 0°C, confirmed byH-NMR.
-
Ring-opening under acidic conditions : Concentrated HCl at 100°C cleaves the triazine ring, producing cyanamide fragments .
Synthetic Utility : Microwave-assisted cyclization in polyphosphoric acid (PPA) at 120°C optimizes triazine ring formation during synthesis .
Synthetic Pathways and Optimization
Multi-step synthesis involves:
-
Triazine core assembly : Cyclocondensation of thiosemicarbazides with α-keto esters .
-
Sulfanyl incorporation : Williamson ether synthesis using 2-mercaptobutanoic acid.
-
Amide coupling : EDC/HOBt-mediated reaction between the triazine-sulfanyl intermediate and 3-chloroaniline.
Critical Parameters :
-
Solvent polarity (DMF > THF) enhances sulfanyl group reactivity .
-
Reaction monitoring via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) ensures intermediate purity.
Stability and Degradation Pathways
-
Photodegradation : UV exposure (254 nm) in methanol induces C-S bond cleavage, forming desulfurized byproducts.
-
Thermal stability : Decomposes above 200°C via retro-Diels-Alder fragmentation of the triazine ring.
This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry, particularly in developing kinase inhibitors and anti-inflammatory agents . Further studies should explore enantioselective modifications and in vivo metabolic pathways.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The synthesis of related triazin derivatives has shown promising cytotoxic effects against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. For instance, compounds similar to N-(3-Chlorophenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide exhibited IC50 values below 100 μM, indicating significant cytotoxicity towards these cell lines .
Mechanism of Action:
The anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells. Studies have demonstrated that treatment with these compounds leads to increased phosphatidylserine translocation and alterations in mitochondrial membrane potential, which are indicative of apoptotic processes .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects through in silico molecular docking studies. These studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, a target known for its role in inflammatory pathways . The inhibition of 5-LOX could potentially lead to reduced production of leukotrienes, which are mediators of inflammation.
Novel Drug Development
This compound is being explored as a lead compound for the development of new drugs targeting various diseases. Its structural features allow for modifications that can enhance potency and selectivity toward specific biological targets.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of similar compounds has provided insights into how modifications can influence biological activity. For instance, variations in the substituents on the triazine ring or alterations in the butanamide moiety can significantly affect the compound's efficacy and safety profile .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural motifs with several analogs, particularly in its triazine core and sulfanyl linkage. Key comparisons include:
- Compound 5a–5d (): These derivatives feature a sulfamoylphenyl group attached to a tetrahydrofuran (THF) ring, with varying aliphatic amide chains (butyramide to heptanamide). Unlike the target compound, their core structure is based on THF rather than triazine. However, both classes utilize sulfonyl/sulfanyl bridges and aromatic amide substituents, suggesting shared synthetic strategies .
- Compound from : This analog contains a triazine core with a sulfanyl-linked acetamide group and a 4-tert-butylphenyl substituent. Compared to the target compound, it substitutes the propanamidophenyl group with a tert-butylphenyl moiety and uses a shorter acetamide chain. The 3-chloro-2-methylphenyl group in this compound also differs sterically and electronically from the target’s 3-chlorophenyl group .
Physical and Spectroscopic Properties
- Melting Points: In 5a–5d, melting points decrease with increasing alkyl chain length (e.g., 180–182°C for butyramide vs. 143–144°C for heptanamide), attributed to reduced crystallinity from weaker van der Waals interactions . The target compound’s rigid triazine core and aromatic substituents may elevate its melting point compared to aliphatic analogs.
- NMR Data: The target’s ¹H-NMR would display signals for the 3-chlorophenyl aromatic protons (δ ~7.2–7.8 ppm), triazine ring protons (δ ~8.1–8.2 ppm), and butanamide methylene/methyl groups (δ ~0.8–2.4 ppm). This aligns with 5a–5d, where aliphatic protons resonate at δ 0.8–2.4 ppm and aromatic protons at δ 7.7–8.2 ppm .
Functional Implications
- Steric and Electronic Effects: The 3-chlorophenyl group increases electron-withdrawing character and lipophilicity relative to methyl or tert-butyl substituents, which could influence pharmacokinetic properties such as membrane permeability .
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Physical and Spectroscopic Properties
*Data inferred from structural analogs.
Biological Activity
N-(3-Chlorophenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 450.99 g/mol. The compound features a chlorophenyl group and a triazine moiety that are crucial for its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing a triazine ring exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains.
A study evaluating the antibacterial activity of triazine derivatives found that certain compounds demonstrated minimum inhibitory concentrations (MIC) in the range of 50–256 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus . The presence of electron-withdrawing groups such as chlorine on the phenyl ring enhances this activity significantly.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 50 | E. coli |
| Compound B | 100 | S. aureus |
| N-(3-Chlorophenyl)... | 256 | E. coli |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Triazine derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in cancer cells . Notably, compounds with similar structural motifs have exhibited IC50 values as low as 10 µM against various cancer cell lines.
In one study, the compound's ability to inhibit specific kinases involved in cancer progression was highlighted. The interaction with these molecular targets suggests a mechanism where the compound may disrupt signaling pathways critical for tumor growth .
Anti-inflammatory Activity
The anti-inflammatory effects of triazine derivatives have also been documented. Compounds similar to this compound have shown promise in reducing inflammation markers in various models . The presence of the sulfanyl group is believed to contribute to this activity by modulating inflammatory pathways.
Case Studies
- Study on Antibacterial Efficacy : A series of triazine derivatives were synthesized and tested against common bacterial strains. The results indicated that modifications on the phenyl ring significantly influenced antibacterial potency.
- Anticancer Mechanism Investigation : Research focused on the interaction of triazine compounds with cellular kinases revealed that certain substitutions could enhance their efficacy against breast cancer cells.
Q & A
Q. Table 1: Representative Synthetic Conditions
Basic: Which analytical techniques are critical for structural validation, and how are crystallographic data validated?
Methodological Answer:
- Spectroscopy:
- X-ray Crystallography:
- Data Collection: Single-crystal diffraction (Mo-Kα radiation) resolves bond lengths and angles, particularly the triazinone ring planarity and sulfanyl bond geometry .
- Validation: SHELXL refines structures using R-factor convergence (<5%), with validation tools like PLATON checking for missed symmetry or twinning .
Challenges:
- Crystal Quality: Poor diffraction due to flexible butanamide side chains requires cryocooling (100 K) .
- Disorder: Partial occupancy of the 3-chlorophenyl group may require constrained refinement .
Advanced: How can QSAR models predict bioactivity, and what descriptors differentiate anticancer vs. antimicrobial activity?
Methodological Answer:
QSAR Workflow:
Descriptor Selection:
- Hydrophobicity (logP): Higher logP correlates with membrane penetration in anticancer assays .
- Electrostatic Potential: Partial charges on the triazinone ring influence DNA intercalation .
Model Building:
- PLS Regression: Relates IC₅₀ values (e.g., against MCF-7 cells) to electronic (HOMO/LUMO) and steric (molar refractivity) descriptors .
- Validation: Leave-one-out cross-validation (Q² > 0.6) and external test sets ensure robustness .
Differentiating Bioactivity:
Q. Table 2: Key QSAR Descriptors
| Bioactivity | Critical Descriptors | Target Interaction | Reference |
|---|---|---|---|
| Anticancer | Planarity index, HOMO energy | DNA intercalation | |
| Antimicrobial | logD, Hammett σ⁺ | Membrane permeability |
Advanced: How can flow chemistry improve yield in scaled-up synthesis, and what DoE parameters are critical?
Methodological Answer:
Flow Chemistry Advantages:
- Mixing Efficiency: Microreactors enhance mass transfer for exothermic steps (e.g., sulfonylation) .
- Residence Time Control: Precisely regulates reaction progress, minimizing decomposition .
DoE Parameters:
- Factors: Temperature (40–80°C), reagent stoichiometry (1.0–1.5 equiv), flow rate (0.5–2.0 mL/min).
- Response Surface Modeling: Central composite design optimizes for yield and purity .
Case Study:
A 3² factorial design for triazinone cyclization achieved 88% yield at 60°C and 1.2 equiv of thiourea, reducing side products by 40% compared to batch methods .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Root Causes of Contradictions:
- Assay Variability: Differences in cell lines (e.g., HepG2 vs. HEK293) or bacterial strains (Gram+ vs. Gram-) .
- Compound Stability: Degradation in DMSO stock solutions may reduce apparent potency .
Resolution Strategies:
Dose-Response Curves: Calculate EC₅₀ values under standardized conditions (e.g., 72 hr exposure, 10% FBS) .
Metabolite Profiling: LC-MS identifies active vs. inactive degradation products .
Target Specificity: siRNA knockdown confirms involvement of specific pathways (e.g., p53 for anticancer activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
